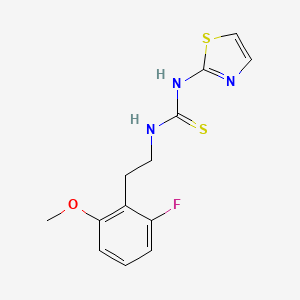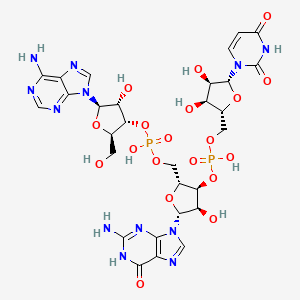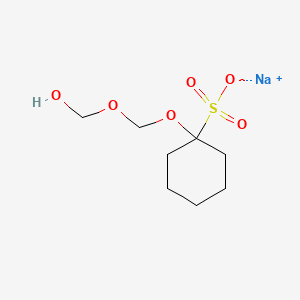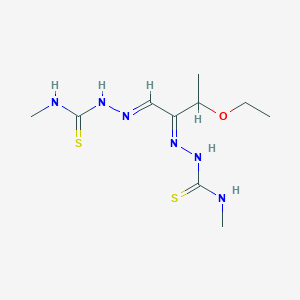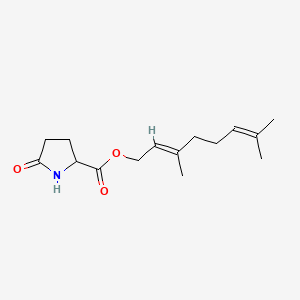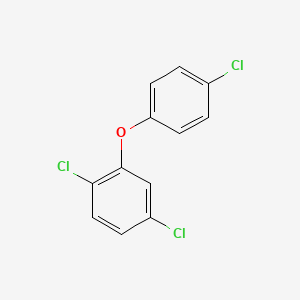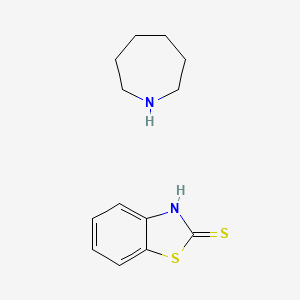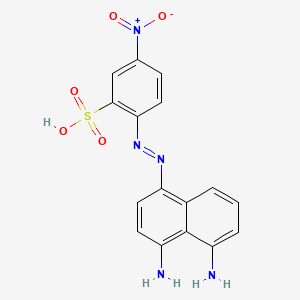
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30128 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an acetate group. It is commonly used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
The synthesis of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is subjected to a series of reactions to introduce the necessary functional groups.
Reaction Conditions: The hydroxyl group is introduced through a hydroboration-oxidation reaction, followed by the addition of a methyl group via a Friedel-Crafts alkylation.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Scientific Research Applications
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond can be compared with other similar compounds, such as:
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate: This compound has a similar structure but differs in the position of the double bond and functional groups.
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, propionate: This compound has a propionate group instead of an acetate group, which affects its chemical properties and reactivity.
The uniqueness of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
93384-76-0 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;3-methyl-6-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
SGUVYAVEVCADLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=C1)O)C(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


